molecular formula C8H9NO2 B8401043 1-(2-Oxo-1,2-dihydro-4-pyridinyl)-1-propanone

1-(2-Oxo-1,2-dihydro-4-pyridinyl)-1-propanone

Cat. No. B8401043
M. Wt: 151.16 g/mol
InChI Key: SRXOMOJMTHVNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436951B1

Procedure details

A mixture of 4-(2-ethyl-1,3-dioxan-2-yl)-2-methoxypyridine (prepared according to the method described in the Patent Application PCT/FR96/00980, 57 g, 255 mmol) and sodium iodide (88 g, 580 mmol) in acetonitrile (1 l) is treated with trimethylsilane chloride (74 ml, 586 mmol), taken to reflux for 3 hours, then agitated at ambient temperature for 16 hours. The reaction medium is then treated with water (100 ml) and concentrated to dryness after elimination of the insolubles by filtration. The residue is taken up in ethyl acetate and washed successively with water and with an aqueous solution saturated in sodium chloride. The organic phase is dried, concentrated under reduced pressure, and the residue is taken up in diethyl ether in order to produce after filtration and drying 30 g (88%) of a white solid, m.p. 168° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FR96
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Three
Name
trimethylsilane chloride
Quantity
74 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([O:15]C)[CH:10]=2)OCCC[O:4]1)[CH3:2].[I-].[Na+].[Cl-].C[SiH](C)C.O>C(#N)C>[O:15]=[C:11]1[CH:10]=[C:9]([C:3](=[O:4])[CH2:1][CH3:2])[CH:14]=[CH:13][NH:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OCCCO1)C1=CC(=NC=C1)OC
Step Two
Name
FR96
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
88 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
trimethylsilane chloride
Quantity
74 mL
Type
reactant
Smiles
[Cl-].C[SiH](C)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness after elimination of the insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed successively with water and with an aqueous solution saturated in sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce
FILTRATION
Type
FILTRATION
Details
after filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 30 g (88%) of a white solid, m.p. 168° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1NC=CC(=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.